molecular formula C20H20N2O B8202361 Benzyl({[5-(benzyloxy)pyridin-2-yl]methyl})amine

Benzyl({[5-(benzyloxy)pyridin-2-yl]methyl})amine

Cat. No.: B8202361
M. Wt: 304.4 g/mol
InChI Key: IJYOWMDPGYSULE-UHFFFAOYSA-N
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Description

Benzyl({[5-(benzyloxy)pyridin-2-yl]methyl})amine is a complex organic compound that features a phenyl group attached to a methanamine backbone, which is further substituted with a 5-phenylmethoxypyridin-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl({[5-(benzyloxy)pyridin-2-yl]methyl})amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the 5-phenylmethoxypyridin-2-yl intermediate, which is then reacted with phenylmethanamine under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as palladium or platinum to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized to minimize waste and maximize efficiency, often involving automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Benzyl({[5-(benzyloxy)pyridin-2-yl]methyl})amine can undergo various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction could produce amines or alcohols.

Scientific Research Applications

Benzyl({[5-(benzyloxy)pyridin-2-yl]methyl})amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which Benzyl({[5-(benzyloxy)pyridin-2-yl]methyl})amine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-1-(pyridin-2-yl)methanamine
  • N-methyl-1-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanamine
  • N-methyl-1-(3-methyl-1H-indol-2-yl)methanamine

Uniqueness

Benzyl({[5-(benzyloxy)pyridin-2-yl]methyl})amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.

Properties

IUPAC Name

1-phenyl-N-[(5-phenylmethoxypyridin-2-yl)methyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O/c1-3-7-17(8-4-1)13-21-14-19-11-12-20(15-22-19)23-16-18-9-5-2-6-10-18/h1-12,15,21H,13-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJYOWMDPGYSULE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC2=NC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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